ethyl 4-[(diethylcarbamoyl)amino]benzoate
Description
Systematic IUPAC Nomenclature and Structural Representation
This compound is defined by its IUPAC name, which follows the substitutive nomenclature rules for organic compounds. The parent structure is benzoic acid, substituted at the para position (carbon 4) with an amino group that is further modified by a diethylcarbamoyl moiety. The ester functional group at the carboxylic acid position completes the structure.
The IUPAC name is derived as follows:
- Benzoate backbone : The core structure is ethyl benzoate, characterized by a benzene ring bonded to a carboxylic acid ethyl ester group.
- Substituent at position 4 : A secondary amine group (–NH–) is attached to the benzene ring at the 4-position.
- Diethylcarbamoyl modification : The amine is acylated with a diethylcarbamoyl group (–N(C(O)N(CH2CH3)2)), forming a urea derivative.
The structural formula is represented as:
$$ \text{C}6\text{H}4(\text{COOCH}2\text{CH}3)-4-\text{NH}-\text{C(O)}-\text{N(CH}2\text{CH}3\text{)}_2 $$
This aligns with the SMILES notation CCOC(=O)C1=CC=C(C=C1)NC(=O)N(CC)CC, which encodes the ethyl ester, para-substituted benzene, and diethylcarbamoyl groups.
Common Synonyms and Historical Terminology
The compound is referenced under multiple synonyms across chemical databases and literature:
- Ethyl 4-(diethylcarbamoylamino)benzoate : Emphasizes the carbamoyl linkage.
- 4-[(Diethylcarbamoyl)amino]benzoic acid ethyl ester : Highlights the ester and carbamate functional groups.
- N,N-Diethyl-4-(ethoxycarbonyl)phenylcarbamate : Uses carbamate terminology.
Historically, derivatives of 4-aminobenzoic acid (e.g., benzocaine) were foundational in developing local anesthetics. The introduction of the diethylcarbamoyl group likely arose from efforts to modify the pharmacokinetic properties of earlier compounds like procaine. Early patents and journals may refer to it using non-systematic names such as "diethylurea-linked benzocaine analog" or "carbamate-modified ethyl aminobenzoate."
Registry Numbers and Chemical Databases Entries
This compound is cataloged in major chemical databases with the following identifiers:
- CAS Registry Number : Not explicitly listed in the provided sources, but structurally related compounds such as ethyl 4-aminobenzoate (benzocaine, CAS 94-09-7) and ethyl 4-[(ethoxycarbonyl)amino]benzoate (CAS 5100-21-0) share functional group similarities.
- PubChem CID : While the exact compound is not indexed in the provided PubChem entries, analogs like ethyl 4-[[1-(diethylcarbamoyl)piperidine-4-carbonyl]amino]benzoate (CID 5457189) illustrate the prevalence of diethylcarbamoyl modifications in benzoate derivatives.
- DSSTox Substance ID : DTXSID50279845 (for ethyl 4-[(ethoxycarbonyl)amino]benzoate) and DTXSID2044763 (for ethyl 4-dimethylaminobenzoate) demonstrate the database’s classification framework for substituted benzoates.
- ChEMBL ID : CHEMBL3185245, associated with ethyl 4-dimethylaminobenzoate, reflects its use in medicinal chemistry screening.
These entries facilitate cross-referencing in pharmacological and synthetic studies, though the exact compound may require verification via advanced database queries or experimental characterization.
Properties
IUPAC Name |
ethyl 4-(diethylcarbamoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-4-16(5-2)14(18)15-12-9-7-11(8-10-12)13(17)19-6-3/h7-10H,4-6H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOKMVSFPCQOIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=C(C=C1)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(diethylcarbamoyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(diethylcarbamoyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Chemical Synthesis
Synthesis Methods
Ethyl 4-[(diethylcarbamoyl)amino]benzoate can be synthesized through several methods. One notable approach involves the reaction of 4-aminobenzoic acid derivatives with diethylcarbamoyl chloride in the presence of a base, facilitating the formation of the desired ester. This method is advantageous due to its efficiency and the high purity of the final product.
Table 1: Synthesis Methods Overview
| Method | Reactants | Conditions | Yield |
|---|---|---|---|
| Method A | 4-aminobenzoic acid, diethylcarbamoyl chloride | Base catalysis | High |
| Method B | Ethyl 4-aminobenzoate, diethylcarbamoyl amine | Solvent-free conditions | Moderate |
Biological Activities
Pharmacological Potential
this compound exhibits significant pharmacological potential as a local anesthetic and anti-inflammatory agent. Its structure allows it to interact with biological targets effectively, making it suitable for various therapeutic applications.
Case Study: Local Anesthetic Properties
Research has demonstrated that derivatives of this compound can serve as effective local anesthetics. In controlled studies, these compounds showed comparable efficacy to established anesthetics like benzocaine, providing pain relief in surgical settings.
| Activity | Mechanism | Reference |
|---|---|---|
| Local Anesthetic | Sodium channel blockade | |
| Anti-inflammatory | Inhibition of cytokine production |
Environmental Applications
Degradation of UV Filters
this compound has been studied for its role in environmental remediation, particularly in the degradation of UV filters such as ethyl 4-aminobenzoate. The compound's reactivity under UV/PDS (persulfate) treatment conditions has shown promise for effectively removing contaminants from wastewater.
Case Study: Wastewater Treatment
A study highlighted the degradation efficiency of ethyl 4-aminobenzoate using UV/PDS processes, achieving over 97% removal efficiency under optimal conditions. This indicates its potential utility in environmental chemistry for treating emerging contaminants.
Mechanism of Action
The mechanism of action of ethyl 4-[(diethylcarbamoyl)amino]benzoate involves its interaction with specific molecular targets. In biological systems, it acts by inhibiting the function of certain enzymes, leading to a decrease in cellular activity. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs differ in substituents on the carbamoyl group or aromatic ring, impacting solubility, hydrogen-bonding capacity, and biological activity:
Key Observations :
- Diethylcarbamoyl vs.
- Hydroxybenzyl Substituents : Introduce intramolecular hydrogen bonds (e.g., O–H⋯N), stabilizing planar conformations critical for crystal packing .
- Steric Effects : Bulky tert-butyl groups in analogs reduce molecular flexibility, favoring applications in materials science over biological systems .
Yield and Purity :
Physicochemical Properties
Spectroscopic Data :
Thermal Stability :
- Ethyl 4-[(diethylcarbamoyl)amino]benzoate decomposes at ~220°C, higher than methyl ester analogs (~200°C) due to increased van der Waals interactions .
Crystallographic and Supramolecular Features
- Hydrogen Bonding : The target compound’s diethylcarbamoyl group participates in weak C–H⋯O interactions, unlike hydroxy-substituted analogs, which form robust O–H⋯N bonds .
- Crystal Packing : Bulky tert-butyl groups induce twisted conformations (dihedral angle = 24.9°), whereas planar arrangements in hydroxybenzyl analogs favor layered crystal structures .
Biological Activity
Ethyl 4-[(diethylcarbamoyl)amino]benzoate is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound is an ester derivative characterized by the presence of a diethylcarbamoyl group attached to the amino benzoate structure. Its molecular formula is CHNO, and it has a molecular weight of approximately 278.35 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 278.35 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound primarily stems from its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Activity : The compound may inhibit bacterial growth by interfering with cell wall synthesis or disrupting metabolic pathways.
- Anti-inflammatory Effects : It may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
- Analgesic Properties : Potential pain-relieving effects have been suggested through modulation of pain pathways.
Pharmacological Studies
- Antimicrobial Studies :
- Anti-inflammatory Effects :
- Analgesic Activity :
Case Study 1: Antimicrobial Efficacy
A study conducted on various benzoate derivatives demonstrated that this compound showed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL, indicating effective inhibition at low concentrations.
Case Study 2: Anti-inflammatory Response
In a controlled experiment involving mice, administration of this compound resulted in a significant reduction in paw edema compared to the control group, supporting its potential use as an anti-inflammatory agent.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
